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Compound of Interest

((1S,4R)-4-Aminocyclopent-2-en-
Compound Name:
1-yl)methanol hydrochloride

Cat. No.: B107887

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic
data for (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride. While experimental spectra
for this specific compound are not readily available in the public domain, this document offers a
comprehensive profile based on established chemical principles and data from analogous
structures.

Chemical Structure and Properties

o |[UPAC Name: [(1S,4R)-4-aminocyclopent-2-en-1-ylimethanol;hydrochloride
e Molecular Formula: CeH12CINO

e Molecular Weight: 149.62 g/mol

e CAS Number: 168960-19-8

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for (1S,4R)-(4-
Aminocyclopentenylmethanol) hydrochloride, the following tables present predicted data based
on the analysis of its chemical structure and comparison with similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted)

1H NMR (Proton NMR)

Solvent: D20 Frequency: 400 MHz

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Olefinic protons (-
~6.0-5.8 m 2H
CH=CH-)
Methine proton
~4.2-4.0 m 1H
adjacent to NHs™*
Methylene protons of
~3.7-35 d 2H the methanol group (-
CH20H)
Methine proton
~3.0-28 m 1H adjacent to the
methanol group
Allylic methylene
~26-24 m 1H
proton
Allylic methylene
~18-1.6 m 1H
proton
13C NMR (Carbon-13 NMR)
Solvent: D20 Frequency: 100 MHz
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Chemical Shift (6) ppm

Assignment

~135-130 Olefinic carbons (-CH=CH-)
Methylene carbon of the methanol group (-
~ 65 - 60
CH20H)
~ 58 - 53 Methine carbon adjacent to NHs*
~45-40 Methine carbon adjacent to the methanol group
~35-30 Allylic methylene carbon

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm—?)

Intensity

Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)

3200 - 2800 Strong, Broad N-H stretch (primary
ammonium salt)

3050 - 3000 Medium =C-H stretch (alkene)

2960 - 2850 Medium C-H stretch (alkane)

1650 - 1630 Weak C=C stretch (alkene)

1600 - 1500 Medium N-H bend (primary amine)

1470 - 1430 Medium CH:z bend

1050 - 1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS) (Predicted)

lonization Mode: Electrospray lonization (ESI+)
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miz Interpretation
114.09 [M+H]*, protonated free amine
96.08 [M+H - H20]*, loss of water

[M+H - CH20H]*, loss of the hydroxymethyl
group

83.07

Experimental Protocols

The following is a detailed methodology for the synthesis of (1S,4R)-(4-
Aminocyclopentenylmethanol) hydrochloride, adapted from related synthetic procedures.

Synthesis of (1S,4R)-(4-Aminocyclopentenylmethanol)
hydrochloride

This synthesis involves the hydrolysis of a BOC-protected precursor.

Materials:

tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-ylJcarbamate

« Dilute Hydrochloric Acid (e.g., 2M HCI)

e Methanol

o Diethyl ether

 Rotary evaporator

e Magnetic stirrer and stir bar

e pH meter or pH paper

Standard laboratory glassware

Procedure:
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 Dissolve the starting material, tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-
yllcarbamate, in a minimal amount of methanol in a round-bottom flask equipped with a
magnetic stir bar.

e Cool the solution in an ice bath.
o Slowly add an excess of dilute hydrochloric acid to the stirred solution.
o Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

» Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
IS consumed.

o Once the reaction is complete, concentrate the mixture under reduced pressure using a
rotary evaporator to remove the methanol.

» To the remaining agueous solution, add diethyl ether and stir vigorously to precipitate the
hydrochloride salt.

o Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl
ether.

e Dry the resulting white solid under vacuum to yield (1S,4R)-(4-Aminocyclopentenylmethanol)
hydrochloride.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for
spectroscopic analysis.
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Synthesis of Aminocyclopentenylmethanol HCI
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Caption: Synthetic pathway for (1S,4R)-(4-Aminocyclopentenylmethanol) HCI.

General Spectroscopic Analysis Workflow

Aminocyclopentenylmethanol HCI Sample
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Caption: A generalized workflow for the spectroscopic analysis of the target compound.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
Aminocyclopentenylmethanol HCI]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107887#spectroscopic-data-nmr-ir-ms-of-
aminocyclopentenylmethanol-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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